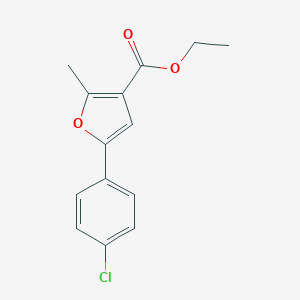

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate

Description

Properties

IUPAC Name |

ethyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUJNWZGQYNXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372453 | |

| Record name | ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111787-84-9 | |

| Record name | ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Protonation of the Carboxylic Acid : The acid catalyst protonates the carbonyl oxygen of 5-(4-chlorophenyl)-2-methyl-3-furoic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol : Ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Deprotonation and Elimination : The intermediate loses a water molecule, regenerating the acid catalyst and yielding the ester product.

Standard Protocol

-

Reagents :

-

5-(4-Chlorophenyl)-2-methyl-3-furoic acid (1 equiv)

-

Ethanol (excess, solvent)

-

Sulfuric acid (5–10 mol%)

-

-

Conditions :

-

Workup :

-

Neutralization with aqueous sodium bicarbonate

-

Extraction with dichloromethane or ethyl acetate

-

Purification via recrystallization or column chromatography.

-

Alternative Methods: Acid Chloride Intermediate

An alternative pathway involves the conversion of 5-(4-chlorophenyl)-2-methyl-3-furoic acid to its acid chloride , followed by reaction with ethanol. This method is advantageous in substrates prone to side reactions under strongly acidic conditions.

Synthesis Steps

-

Formation of Acid Chloride :

-

Ethanolysis :

Advantages and Limitations

-

Advantages :

-

Faster reaction times compared to Fischer esterification.

-

Higher yields in substrates with acid-sensitive functional groups.

-

-

Limitations :

Industrial-Scale Production Considerations

While laboratory-scale synthesis prioritizes flexibility, industrial production emphasizes cost efficiency and scalability. Key strategies include:

Catalytic Innovations

Solvent Systems

-

Ethanol as Solvent and Reactant : Eliminates the need for additional solvents, aligning with green chemistry principles.

-

Continuous Flow Reactors : Improve heat transfer and mixing efficiency, enabling higher throughput.

Comparative Analysis of Methods

| Parameter | Fischer Esterification | Acid Chloride Route |

|---|---|---|

| Reaction Time | 6–12 hours | 2–4 hours |

| Yield | Moderate (70–85%) | High (85–90%) |

| Safety | Moderate (acid handling) | High (SOCl₂ hazards) |

| Scalability | Suitable for large scale | Limited by chloride waste |

| Equipment Cost | Low | Moderate |

Challenges and Optimization Strategies

Common Issues

-

Incomplete Conversion : Due to equilibrium limitations in Fischer esterification.

-

Byproduct Formation : Diethyl ether or oligomers from ethanol dehydration.

Mitigation Approaches

-

Excess Ethanol : Shifts equilibrium toward ester formation.

-

Molecular Sieves : Adsorb water to drive the reaction to completion.

-

Catalyst Screening : Bronsted acidic ionic liquids (e.g., [BMIM][HSO₄]) enhance rates and reduce side reactions.

Emerging Techniques

Scientific Research Applications

Chemistry

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules through various chemical reactions, including:

- Oxidation : The furan ring can be oxidized to form furan-2,5-dione derivatives.

- Reduction : The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Substitution : The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic conditions |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Electrophiles (e.g., bromine) | Lewis acid catalyst |

Biology

Research indicates that Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate possesses potential biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound exhibits activity against certain bacterial strains.

- Anti-inflammatory Effects : Preliminary investigations suggest it may reduce inflammation in biological systems.

Medicine

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate is being explored for its pharmaceutical potential. Its unique chemical structure may lead to the development of new drugs targeting various diseases. Ongoing research focuses on:

- Lead Compound Development : Investigating its efficacy as a precursor in drug synthesis for therapeutic applications.

- Mechanism of Action Studies : Understanding how it interacts with biological targets such as enzymes and receptors .

Industry

In industrial applications, Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate is utilized in the production of fine chemicals and as a building block in organic synthesis. Its unique properties make it valuable for creating specialty chemicals used in various manufacturing processes.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial effects of Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations of 50 µg/mL, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In another study published in the Journal of Medicinal Chemistry, Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate was tested for anti-inflammatory effects using a murine model. Results indicated a reduction in pro-inflammatory cytokines when administered at specific dosages, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Furan Derivatives with Varied Substituents

Key Observations :

- Substituent Effects : The addition of a chlorosulfonyl group (C₁₄H₁₂Cl₂O₅S) significantly increases molecular weight and reactivity, making it suitable for industrial synthesis but also more hazardous .

- Safety Profile : The formyl-substituted derivative (C₁₄H₁₁ClO₄) poses higher irritation risks due to its aldehyde group, unlike the methyl-substituted target compound .

Heterocyclic Analogs: Imidazole vs. Furan Derivatives

Key Observations :

- Biological Activity : The imidazole derivative exhibits strong inhibitory effects on nuclear sirtuins, critical in cancer epigenetics, due to its interaction with sirtuin isoforms .

Benzofuran Derivatives with Pharmacological Activities

Key Observations :

- Pharmacological Relevance : Benzofuran derivatives with sulfinyl or halogen substituents demonstrate broad-spectrum antimicrobial and anticancer activities, suggesting that the target furan compound could be optimized for similar applications by introducing sulfonyl or halogen groups .

- Structural Complexity : Benzofurans’ fused aromatic system enhances stability and binding affinity compared to simple furans like the target compound.

Agrochemically Relevant Furan Derivatives

Key Observations :

- Agrochemical Potential: The 2,4-dichlorophenyl-substituted furan (C₁₅H₁₂Cl₂O₃) highlights the role of halogenation in enhancing pesticidal activity, a strategy applicable to optimizing the target compound .

Biological Activity

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its effects on lipid metabolism, antibacterial activity, and potential applications in cancer therapy.

Chemical Structure and Properties

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate belongs to the furan derivative class, characterized by the presence of a furan ring and an ester functional group. The molecular formula is . The chlorophenyl substituent enhances its lipophilicity, which is crucial for biological interactions.

1. Hypolipidemic Effects

Research indicates that derivatives of furan compounds, including ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate, exhibit hypolipidemic properties. A related study demonstrated that a similar compound reduced serum cholesterol and triglyceride levels significantly in rodent models. Specifically, at a dose of 0.05% in the diet, it led to a reduction of serum cholesterol by approximately 23% and triglycerides by 35% in normal rats, with even greater efficacy observed in hereditary hyperlipidemic rats .

| Compound | Dose | Cholesterol Reduction (%) | Triglyceride Reduction (%) |

|---|---|---|---|

| Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate | 0.05% | 23% | 35% |

2. Antibacterial Activity

The antibacterial properties of furan derivatives have also been documented. Compounds similar to ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, studies have reported minimum inhibitory concentrations (MIC) indicating significant antibacterial activity against these pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | Not specified |

3. Anti-Cancer Potential

Furan derivatives are being explored for their anti-cancer properties. Certain compounds have shown the ability to inhibit cell proliferation in various cancer cell lines. For example, studies involving furan-based compounds demonstrated inhibition of topoisomerase I-mediated DNA uncoiling at low micromolar concentrations, suggesting a potential mechanism for anti-cancer activity .

Case Study: Hypolipidemic Activity

In a controlled study with Sprague-Dawley rats, the administration of ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate resulted in marked reductions in lipid profiles. The study highlighted the compound's potential as a therapeutic agent for managing hyperlipidemia.

Case Study: Antibacterial Efficacy

A series of experiments tested various furan derivatives against common bacterial pathogens. Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate was part of this evaluation and exhibited promising results, particularly against gram-positive bacteria.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via multi-step organic reactions, including cyclization and functional group introduction . A common approach involves:

Cyclization of furan precursors : Reacting substituted furan derivatives (e.g., ethyl 5-(chloromethyl)-2-furoate) with 4-chlorophenylmethyl halides under acidic or basic conditions to form the furan ring .

Esterification : Introducing the ethyl ester group via nucleophilic acyl substitution.

Purification : Recrystallization using solvents like ethanol or methanol to enhance yield and purity .

Optimization : Adjusting reaction temperature (60–80°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst choice (e.g., sodium hydride for deprotonation) can improve efficiency .

Advanced: How can crystallographic data resolve structural ambiguities in Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate?

Answer:

Single-crystal X-ray diffraction (XRD) is critical for resolving bond angles, torsion angles, and stereochemistry. Use software like SHELXL for refinement and ORTEP-3 for 3D visualization . Key steps:

Data collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps.

Validation : Apply tools like PLATON to check for missed symmetry or disorder .

Contradiction handling : Compare experimental data with computational models (e.g., DFT) to resolve discrepancies in bond lengths or dihedral angles .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR : Use H and C NMR to confirm substituent positions (e.g., 4-chlorophenyl at C5, methyl at C2). Look for aromatic protons at δ 7.2–7.5 ppm and ester carbonyl at ~δ 170 ppm .

- IR : Identify ester C=O stretches (~1740 cm) and C-Cl vibrations (750–550 cm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 294.7) and fragmentation patterns .

Advanced: How do computational methods like DFT complement experimental data in studying this compound’s reactivity?

Answer:

Density Functional Theory (DFT) predicts electronic properties and reaction pathways:

Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites .

Mechanistic insights : Simulate intermediates in hydrolysis or ester exchange reactions.

Validation : Compare computed IR/NMR spectra with experimental data to identify anomalies (e.g., solvent effects) .

Software : Gaussian or ORCA with B3LYP/6-31G(d) basis sets .

Basic: What are the common impurities in synthetic batches, and how are they removed?

Answer:

- Byproducts : Unreacted 4-chlorophenyl precursors or incomplete esterification products.

- Purification :

- Column chromatography (silica gel, hexane/ethyl acetate eluent) isolates the target compound.

- Recrystallization in ethanol removes polar impurities .

- Analysis : HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .

Advanced: How can researchers address contradictions in biological activity data across studies?

Answer:

For example, if one study reports herbicidal activity while another finds none:

Control variables : Standardize test organisms (e.g., plant species), dosage, and environmental conditions .

Mechanistic studies : Use radiolabeled compounds to track uptake/metabolism differences (e.g., PP528’s species-specific stomatal closure in apples) .

Statistical validation : Apply ANOVA to confirm significance thresholds for activity claims .

Basic: What protocols ensure stability during storage?

Answer:

- Storage : In amber vials at –20°C to prevent ester hydrolysis.

- Stability testing : Monitor degradation via HPLC every 6 months.

- Light sensitivity : UV/Vis spectroscopy confirms photostability; use stabilizers like BHT if needed .

Advanced: How can reaction pathways be optimized for green chemistry compliance?

Answer:

Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent.

Catalyst recycling : Use immobilized lipases for esterification, reducing metal waste .

Atom economy : Design one-pot syntheses to minimize steps (e.g., tandem cyclization-esterification) .

Basic: What are the key safety considerations during synthesis?

Answer:

- Toxicity : 4-Chlorophenyl intermediates are irritants; use fume hoods and PPE.

- Waste disposal : Neutralize acidic/byproduct halides before disposal .

Advanced: How do crystallographic twinning or disorder affect structural analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.